N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea
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Overview
Description
N,N’-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea is a synthetic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, especially polyamides, due to its thermal stability and non-discoloring characteristics .
Preparation Methods
The synthesis of N,N’-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propylamine with urea under controlled conditions. The reaction typically requires a solvent such as benzene or cyclohexane and is conducted at elevated temperatures to ensure complete reaction . Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
N,N’-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the urea moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N,N’-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant agent to protect against oxidative damage in various diseases.
Mechanism of Action
The antioxidant effect of N,N’-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of stable phenoxyl radicals, which do not propagate further radical reactions. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative damage to cells and materials .
Comparison with Similar Compounds
N,N’-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea is unique due to its high thermal stability and non-discoloring properties. Similar compounds include:
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymeric stabilizer with similar antioxidant properties.
3,5-di-tert-Butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties and used in various industrial applications.
These compounds share similar antioxidant mechanisms but differ in their specific applications and stability profiles.
Properties
CAS No. |
51077-69-1 |
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Molecular Formula |
C35H56N2O3 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
1,3-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]urea |
InChI |
InChI=1S/C35H56N2O3/c1-32(2,3)25-19-23(20-26(29(25)38)33(4,5)6)15-13-17-36-31(40)37-18-14-16-24-21-27(34(7,8)9)30(39)28(22-24)35(10,11)12/h19-22,38-39H,13-18H2,1-12H3,(H2,36,37,40) |
InChI Key |
ROETWLZGFIDYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCNC(=O)NCCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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